molecular formula C10H11N3O2 B2656412 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 57411-73-1

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2656412
CAS No.: 57411-73-1
M. Wt: 205.217
InChI Key: WZWIHKVNALDKET-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with methyl substituents at positions 1, 3, and 6, and a carboxylic acid group at position 5 (Fig. 1). The compound is commercially available for research purposes , with synthetic routes likely involving cyclocondensation of aminopyrazole derivatives followed by hydrolysis of ester intermediates, as seen in analogous syntheses .

Properties

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-8(10(14)15)4-7-6(2)12-13(3)9(7)11-5/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWIHKVNALDKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=NN(C2=N1)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as promising candidates for cancer therapy. Specifically, compounds derived from 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been shown to inhibit TBK1 (TANK-binding kinase 1), a target implicated in various cancers. For instance, a study reported that a derivative exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated significant antiproliferative effects on multiple cancer cell lines including A172 and U87MG .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Pyrazolo[3,4-b]pyridine derivatives have been shown to modulate immune responses by inhibiting pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases and conditions related to immune dysregulation .

Neurological Applications

Research indicates that pyrazolo[3,4-b]pyridine derivatives may have neuroprotective effects. These compounds could potentially be developed into treatments for neurodegenerative diseases by targeting specific signaling pathways that are disrupted in such conditions .

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to produce high yields of the desired compound with specific functional groups tailored for biological activity .

Case Studies

StudyFocusFindings
TBK1 InhibitionIdentified as a potent inhibitor with IC50 of 0.2 nM; effective in various cancer cell lines.
Anti-inflammatory EffectsDemonstrated modulation of immune responses; potential for treating inflammatory diseases.
Neuroprotective EffectsSuggested efficacy in neurodegenerative disease models; targets disrupted signaling pathways.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 3, 4, 5, and 6 significantly altering biological activity. Below is a detailed comparison of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Key Biological Activity/Application Activity Data (IC50/Ki) Reference ID
This compound 1-Me, 3-Me, 6-Me, 5-COOH Precursor for NAMPT inhibitors Not reported
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Et, 4-Cl, 6-Me, 5-COOEt Intermediate in antiviral/antileishmanial agents Not reported
1-Pentyl-4-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 1-Pentyl, 4-NH2, 6-Me, 5-COOH Unspecified biological activity Not reported
4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester 1-(2-chloro-2-phenylethyl), 4-NH2, 5-COOEt A1 adenosine receptor antagonist Ki = 50 nM
6-(4-Fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 1-Me, 4-SMe, 3-Ph, 6-(4-F-Ph), 5-COOH Anticancer/antimicrobial candidate Not reported

Physicochemical and Spectral Data

  • This compound: Limited spectral data are available, but analogs (e.g., ) show characteristic IR peaks at ~1717 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 7.05–7.82 ppm).
  • Comparison with Esters : Ethyl esters (e.g., ) exhibit downfield shifts in ¹H NMR for ester protons (δ 4.21 ppm) versus carboxylic acid protons (δ 10–12 ppm, broad).

Biological Activity

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects owing to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N3O2C_{10}H_{11}N_3O_2. Its structural features include a pyrazole ring fused with a pyridine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂
CAS Number886503-44-2
Molecular Weight207.21 g/mol
Hazard ClassificationIrritant

Research indicates that derivatives of pyrazolo[3,4-b]pyridines can act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that specific modifications to the structure of these compounds significantly influence their agonistic activity on hPPARα, with some derivatives showing efficacy comparable to established medications like fenofibrate in reducing plasma triglyceride levels in animal models .

Anticancer Potential

Recent studies have explored the cytotoxic effects of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. For instance, certain derivatives were found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation .

Enzymatic Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of tyrosine kinases, which are often overactive in cancer . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance inhibitory potency .

Case Study 1: Lipid Metabolism

In a high-fructose-fed rat model, a derivative of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine demonstrated significant reductions in elevated triglyceride levels. This effect was comparable to that observed with fenofibrate treatment, indicating potential therapeutic applications in managing dyslipidemia .

Case Study 2: Cancer Cell Lines

A series of synthesized derivatives were tested against various human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against breast and prostate cancer cells. These findings suggest a pathway for developing new anticancer agents based on the pyrazolo[3,4-b]pyridine scaffold .

Q & A

Advanced Research Question

  • In Vitro: Use promastigote forms of Leishmania amazonensis. IC₅₀ values <1 µM (e.g., 0.12 µM for 3'-diethylaminomethyl derivatives) indicate high potency .
  • In Vivo: Infect BALB/c mice with L. amazonensis amastigotes and administer the compound orally (10–50 mg/kg/day). Monitor parasite burden via splenic imprint smears .
  • Combination Therapy: Test synergy with miltefosine or amphotericin B to reduce resistance risk .

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